molecular formula C11H14NO7P B13862034 Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate

Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate

Cat. No.: B13862034
M. Wt: 303.20 g/mol
InChI Key: JNCQSUBENLEKFP-UHFFFAOYSA-N
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Description

Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a nitro group at the 6-position of the benzoate ring and a dimethoxyphosphorylmethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate typically involves the reaction of methyl 6-nitrobenzoate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethoxyphosphorylmethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Methyl 2-(dimethoxyphosphorylmethyl)-6-aminobenzoate

    Substitution: Various substituted phosphonate esters

    Hydrolysis: 2-(Dimethoxyphosphorylmethyl)-6-nitrobenzoic acid

Scientific Research Applications

Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phosphoryl group can also participate in phosphorylation reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl phosphonoacetate
  • Methyl 2-(dimethoxyphosphoryl)acetate
  • Methyl 2-(dimethoxyphosphoryl)acrylate

Uniqueness

Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is unique due to the presence of both a nitro group and a dimethoxyphosphorylmethyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C11H14NO7P

Molecular Weight

303.20 g/mol

IUPAC Name

methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate

InChI

InChI=1S/C11H14NO7P/c1-17-11(13)10-8(7-20(16,18-2)19-3)5-4-6-9(10)12(14)15/h4-6H,7H2,1-3H3

InChI Key

JNCQSUBENLEKFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CP(=O)(OC)OC

Origin of Product

United States

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